CID 5951923 is classified as a KLF5 inhibitor, with its chemical identification linked to the PubChem database under the compound ID 5951923. The compound has been characterized for its potential therapeutic applications in oncology, particularly in the context of colorectal cancer treatment. Its synthesis and biological activity have been documented in various scientific studies, including those focusing on its effects on cell viability and protein expression levels related to KLF5.
Specific parameters such as temperature, reaction time, and solvent systems are crucial for optimizing yield and purity but are not explicitly detailed in the sources reviewed.
CID 5951923 has a unique molecular structure characterized by specific functional groups that contribute to its inhibitory activity against KLF5. The structural formula includes:
The three-dimensional conformation of CID 5951923 allows it to effectively bind to the target protein, influencing its regulatory functions within cancer cells.
CID 5951923 participates in several chemical reactions primarily related to its interaction with biological targets:
These reactions underscore CID 5951923's potential as a therapeutic agent in oncology.
The mechanism by which CID 5951923 exerts its effects primarily involves:
CID 5951923 exhibits several notable physical and chemical properties:
These properties are vital for assessing the compound's suitability for laboratory use and potential clinical applications.
CID 5951923 holds promise for various scientific applications:
Krüppel-like Factor 5 (KLF5) is a zinc-finger transcription factor that functions as a master regulator of epithelial cell proliferation, stemness, and transformation. Its expression is tightly regulated in normal tissues but becomes dysregulated across multiple carcinoma types through genomic amplification, transcriptional upregulation, or post-translational stabilization. KLF5 binds CG-rich promoter and enhancer regions of target genes, orchestrating transcriptional programs essential for malignant progression. Studies demonstrate that KLF5 is not merely a passive biomarker but an active driver of tumorigenesis through multifaceted mechanisms [3] [8].
In colorectal cancer (CRC), KLF5 is a critical node downstream of the Wnt/β-catenin pathway. It activates a proliferative gene signature including CCND1 (cyclin D1), MYC, and PDGFA, directly linking it to cell cycle progression and autocrine growth stimulation. Ultrahigh-throughput screening (uHTS) studies using CRC cell lines (DLD-1) stably expressing a KLF5 promoter-driven luciferase reporter identified CID 5951923 as a potent suppressor of KLF5 transcription. Treatment with CID 5951923 (10 μM) significantly reduced endogenous KLF5 protein, suppressed cyclin D1 expression, and inhibited proliferation specifically in KLF5-high CRC cells (IC₅₀ = 1.6 μM in DLD-1), while showing minimal effects on non-transformed rat intestinal epithelial cells (IEC-6) [1] [9].
In bladder and squamous carcinomas, KLF5 cooperates with TP63 and YAP1 to activate super-enhancers driving oncogenic transcription. Chromatin interaction profiling (HiChIP) reveals that KLF5 binding sites cluster within 3D chromatin loops enriched for H3K27 acetylation, facilitating BRD4 recruitment and RNA Polymerase II elongation. This architectural role makes KLF5-dependent cancers exceptionally vulnerable to bromodomain inhibition, providing a synergistic therapeutic strategy [8]. KLF5 also promotes angiogenesis via induction of VEGFA and FGFBP1 (fibroblast growth factor binding protein 1), creating a pro-tumorigenic microenvironment [3] [6].
Table 1: KLF5 Target Genes and Functional Consequences in Epithelial Cancers
Cancer Type | Key KLF5 Target Genes | Biological Process | Functional Effect of Inhibition |
---|---|---|---|
Colorectal | CCND1, MYC, PDGFA | Cell Cycle Progression | G1 Arrest, Reduced Proliferation |
Bladder/Squamous | VEGFA, FGFBP1 | Angiogenesis | Impaired Tumor Vascularization |
Ovarian | CD44, NANOG, OCT4 | Cancer Stemness | Reduced Spheroid Formation |
Pancreatic | SURVIVIN, PDGFA | Apoptosis Evasion | Enhanced Chemosensitivity |
Endometrial | CCNE1 (Cyclin E1) | G1/S Transition | Cell Cycle Arrest |
Data compiled from [1] [3] [6]
KLF5 is a critical effector of oncogenic RAS signaling. In intestinal and pancreatic epithelial cells, mutant KRAS (V12G) induces KLF5 expression via the MEK/ERK cascade. This induction is functionally significant: KLF5 knockdown abrogates KRAS-driven proliferation and anchorage-independent growth, even with sustained KRAS activation [2] [5]. Mechanistically, RAS/MAPK signaling activates the transcription factor EGR1, which directly binds and transactivates the KLF5 promoter. Consequently, MEK inhibitors (e.g., PD98059, U0126) reduce KLF5 mRNA and protein levels, mirroring the effects of direct KLF5 suppression [2] [5].
Beyond RAS, KLF5 intersects with the PI3K/AKT pathway. In ovarian and endometrial cancers, KLF5 expression correlates with phosphorylated AKT levels. KLF5 knockdown reduces pBAD (Ser136), a pro-survival AKT substrate, and sensitizes cells to apoptotic stimuli. Furthermore, KLF5 physically interacts with the CBP/P300 acetyltransferase complex, which is recruited to AKT-phosphorylated transcription factors, suggesting a feed-forward loop amplifying PI3K/AKT signaling outputs [6] [8] [10]. Notably, in pancreatic cancer, interleukin-1β (IL-1β) and hypoxia (via HIF-1α) can upregulate KLF5 independently of KRAS, highlighting context-dependent regulation [7].
The dependency of diverse epithelial cancers on KLF5 is evidenced by functional genomics and pharmacological studies. CRISPR/Cas9 dropout screens reveal that cancer cells with KLF5 amplifications or high baseline expression exhibit significantly greater dependency on KLF5 for survival (p<0.001, DepMap analysis) compared to KLF5-low cells [8]. This dependency extends beyond proliferation: KLF5 maintains cancer stem cell (CSC) properties. In ovarian cancer, KLF5 knockdown reduces spheroid formation (a CSC surrogate) and downregulates stemness markers (CD44, NANOG, OCT4) [6].
Table 2: Cancer Types with Demonstrated KLF5 Dependency and Response to KLF5 Inhibition
Cancer Type | KLF5 Alteration | Experimental Model | Key Phenotype of KLF5 Inhibition |
---|---|---|---|
Colorectal Adenocarcinoma | Overexpression (KRAS-mutant) | DLD-1, HCT-116 cells | Reduced proliferation, tumor growth |
Ovarian Carcinoma | Nuclear overexpression (53% cases) | OVISE, OVSAHO spheroids | Impaired self-renewal, EMT reversal |
Pancreatic Ductal Adenocarcinoma | IL-1β/HIF-1α driven | MIA PaCa-2, AsPC-1 cells | Reduced survivin, anchorage-indep. growth |
Endometrial Adenocarcinoma | mRNA/protein upregulation | Ishikawa, HEC1 cells | G1 arrest (Cyclin E1 reduction) |
Bladder/Squamous Cell Carcinoma | Genomic amplification | HT-1376, FaDu cells | BRD4 displacement, Pol II inhibition |
Data compiled from [1] [6] [7]
CID 5951923 exemplifies the therapeutic potential of KLF5 inhibition. It selectively reduces viability in KLF5-high cancer cells (e.g., DLD-1 CRC IC₅₀ = 1.6 μM) while sparing normal intestinal epithelium (IEC-6 IC₅₀ >10 μM) [1] [9]. Its mechanism extends beyond KLF5 promoter suppression: it modulates key signaling nodes, increasing EGFR phosphorylation (Tyr1068) while downregulating EGR1, potentially disrupting the KRAS-MAPK-KLF5-EGR1 feedback loop [1] [9]. In the NCI-60 panel, CID 5951923 shows marked selectivity for colon cancer lines, validating KLF5 as a tractable target with a therapeutic window achievable by small-molecule inhibition [1]. The compound’s efficacy against xenograft models and synergy with BET inhibitors (via BRD4 displacement from KLF5-bound enhancers) further underscores its therapeutic relevance [8].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7